4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
The compound 4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system known for its versatility in medicinal chemistry. Key substituents include:
- 4-Fluorophenyl group at position 7, a common pharmacophore enhancing binding affinity via hydrophobic and electron-withdrawing effects.
- Phenyl group at position 5, contributing to π-π stacking interactions.
- 3,5-Dimethylpiperidin-1-yl moiety at position 4, introducing conformational rigidity and lipophilicity, which may influence pharmacokinetic properties.
Properties
Molecular Formula |
C25H25FN4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25FN4/c1-17-12-18(2)14-29(13-17)24-23-22(19-6-4-3-5-7-19)15-30(25(23)28-16-27-24)21-10-8-20(26)9-11-21/h3-11,15-18H,12-14H2,1-2H3 |
InChI Key |
ALZDHBBYPLYFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolo[2,3-d]Pyrimidine Scaffold Construction
The pyrrolo[2,3-d]pyrimidine core is typically synthesized via cyclization of halogenated pyrimidine precursors. A Cu-catalyzed approach, as demonstrated by Li et al., starts with 5-bromo-2,4-dichloropyrimidine (Scheme 1) . Reaction with terminal alkynes under CuI catalysis generates intermediates that undergo cyclization to form the bicyclic structure. For example, treatment with 3,3-diethoxypropyne in dichloromethane at 80°C yields 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine in 72% yield .
Modification at position 5 is achieved via Suzuki-Miyaura coupling. In a representative procedure, 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis, yielding 5-phenyl-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (89% yield) . Bromination at position 5 using N-bromosuccinimide (NBS) in dichloromethane (93% yield) ensures regioselectivity before cross-coupling.
Introduction of the 4-Fluorophenyl Group at Position 7
Position 7 functionalization is accomplished through nucleophilic substitution or transition metal-mediated coupling. A patented method (US9156845B2) describes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-fluorophenylmagnesium bromide in THF at −78°C, yielding 7-(4-fluorophenyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (68% yield) . Alternatively, Ullmann coupling with CuI/1,10-phenanthroline in DMSO at 110°C achieves comparable results .
Substitution at Position 4 with 3,5-Dimethylpiperidine
The chloro group at position 4 is displaced by 3,5-dimethylpiperidine via nucleophilic aromatic substitution. Optimized conditions involve refluxing 4-chloro-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine with 3,5-dimethylpiperidine in n-butanol at 120°C for 12 hours, using Cs₂CO₃ as a base (Scheme 2) . This yields the target compound in 76% purity, with subsequent purification via silica-gel chromatography (hexane:ethyl acetate, 3:1) .
Comparative Analysis of Synthetic Routes
The table below summarizes key reaction parameters and yields for critical steps:
Optimization Challenges and Solutions
-
Regioselectivity in Bromination : NBS selectively brominates position 5 due to electron-deficient pyrimidine rings, avoiding competing reactions at position 6 .
-
Coupling Efficiency : Microwave-assisted Pd catalysis (e.g., 110°C, 20 min) improves yields in Suzuki reactions compared to conventional heating .
-
Purification : Silica-gel chromatography with gradient elution (dichloromethane:methanol, 95:5) resolves regioisomeric byproducts .
Structural Confirmation and Analytical Data
Final compound characterization includes:
Chemical Reactions Analysis
4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols. The major products formed depend on the nature of the substituents and reaction conditions.
Scientific Research Applications
4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: This compound is studied for its potential biological activities, including its interactions with various biological targets. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its interactions with specific molecular targets make it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Discussion
- Substituent Impact : The 3,5-dimethylpiperidinyl group in the target compound balances lipophilicity and rigidity, offering advantages in bioavailability and target engagement over morpholinyl or piperazinyl analogs.
- Core Structure : The pyrrolo[2,3-d]pyrimidine core may enhance metabolic stability compared to Pruvanserin’s indole or the calcium salt’s pyrimidine.
- 4-Fluorophenyl Universality : This group’s presence across all compounds underscores its role in optimizing binding affinity through hydrophobic and electronic effects.
Biological Activity
4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of specific protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
This compound primarily functions as an inhibitor of Janus Kinase 3 (JAK3), which plays a critical role in various immunological disorders. By inhibiting JAK3, the compound can modulate immune responses and has potential applications in treating conditions such as rheumatoid arthritis, lupus, and other autoimmune diseases .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies
Several studies have evaluated the efficacy and safety of this compound in various biological contexts:
- Immunological Disorders : In a study published in Journal of Medicinal Chemistry, the compound demonstrated significant inhibition of JAK3 activity in vitro, leading to reduced cytokine production associated with autoimmune responses. The study highlighted its potential for treating conditions like rheumatoid arthritis and psoriasis .
- Cancer Models : Research conducted on murine models indicated that the compound could enhance anti-tumor immunity when used alongside conventional therapies. The results showed a marked decrease in tumor growth and improved survival rates in treated groups compared to controls .
- Transplant Rejection : A clinical trial assessing the compound's effectiveness in preventing organ transplant rejection revealed promising results. Patients receiving the treatment exhibited lower rates of acute rejection episodes compared to those on standard immunosuppressive therapy .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Selectivity : The compound shows high selectivity for JAK3 over other kinases, which minimizes off-target effects.
- Bioavailability : Studies indicate favorable pharmacokinetics with adequate absorption and distribution characteristics.
- Toxicity : Preliminary toxicity assessments suggest a manageable safety profile; however, further long-term studies are required to fully understand its safety in chronic use .
Q & A
Q. What are the recommended methodologies for synthesizing 4-(3,5-dimethylpiperidin-1-yl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?
Answer:
- Stepwise Synthesis : Begin with a palladium-catalyzed cross-coupling reaction to introduce the 4-fluorophenyl and phenyl groups to the pyrrolo[2,3-d]pyrimidine core, followed by nucleophilic substitution with 3,5-dimethylpiperidine.
- Optimization : Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce the number of trials while identifying critical factors affecting yield .
- Purification : Employ gradient elution via flash chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization (e.g., ethanol/water) to isolate high-purity product .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Answer:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons and the dimethylpiperidine moiety .
- X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., DMSO) to determine absolute stereochemistry and confirm substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula using electrospray ionization (ESI+) in positive ion mode .
Q. How can researchers predict and experimentally determine the compound’s physicochemical properties (e.g., solubility, logP)?
Answer:
- Computational Tools : Use ACD/Labs Percepta or ChemSpider data to estimate logP and solubility. Adjust predictions by incorporating substituent effects (e.g., fluorine’s electron-withdrawing nature) .
- Experimental Validation : Perform shake-flask assays (water/octanol) for logP determination. Use HPLC with a C18 column and aqueous/organic mobile phases to assess solubility .
Q. What in vitro assays are suitable for preliminary screening of biological activity, such as kinase inhibition?
Answer:
- Kinase Profiling : Use a radiometric assay (e.g., 32P-ATP incorporation) against a panel of kinases (e.g., JAK2, EGFR) to identify targets. Include analogs (e.g., 4-chloro-5-ethyl derivatives) to compare selectivity .
- Dose-Response Analysis : Calculate IC50 values using a 10-point dilution series (1 nM–10 µM) and nonlinear regression modeling .
Advanced Research Questions
Q. How can substituent effects (e.g., 4-fluorophenyl vs. phenyl) on biological activity be mechanistically investigated?
Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing fluorine with chlorine) and compare binding affinities using surface plasmon resonance (SPR) .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to analyze interactions with kinase ATP-binding pockets. Highlight steric clashes or hydrogen-bonding differences caused by substituents .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
Answer:
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Combine DFT (e.g., B3LYP/6-31G*) for ligand optimization with MM for protein-ligand dynamics .
- Free Energy Perturbation (FEP) : Predict binding energy changes when modifying substituents (e.g., dimethylpiperidine vs. morpholine) .
Q. How should researchers address contradictions in biological assay data (e.g., variable IC50 values across studies)?
Answer:
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers. Consider variables like cell line heterogeneity or assay conditions (e.g., ATP concentration in kinase assays) .
- Standardization : Use a reference inhibitor (e.g., staurosporine) as an internal control to normalize inter-laboratory variability .
Q. What reactor designs and process controls are recommended for scaling up synthesis?
Answer:
Q. Which in vitro toxicology models are appropriate for evaluating off-target effects?
Answer:
Q. How can interdisciplinary approaches enhance research on this compound’s applications?
Answer:
- Reaction Path Search : Integrate ICReDD’s quantum chemical calculations with robotic screening to identify novel derivatization pathways .
- Materials Engineering : Collaborate on drug delivery systems (e.g., nanoparticle encapsulation) using CRDC-classified methodologies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
